2-bromo-5-(trifluoromethyl)benzene-1-sulfonyl fluoride
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Overview
Description
2-Bromo-5-(trifluoromethyl)benzene-1-sulfonyl fluoride is an organic compound with the molecular formula C7H3BrF4O2S It is a derivative of benzene, featuring bromine, trifluoromethyl, and sulfonyl fluoride functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the reaction of 2-bromo-5-(trifluoromethyl)benzenesulfonyl chloride with a fluoride source under suitable conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, and the temperature is maintained at a controlled level to ensure the desired product formation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity 2-bromo-5-(trifluoromethyl)benzene-1-sulfonyl fluoride.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-(trifluoromethyl)benzene-1-sulfonyl fluoride undergoes various chemical reactions, including:
Nucleophilic substitution: The sulfonyl fluoride group can be replaced by nucleophiles such as amines or alcohols.
Oxidation and reduction: The bromine and trifluoromethyl groups can participate in oxidation and reduction reactions under appropriate conditions.
Coupling reactions: The compound can be used in Suzuki-Miyaura and other cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or primary amines in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield sulfonamide derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2-Bromo-5-(trifluoromethyl)benzene-1-sulfonyl fluoride has several scientific research applications:
Organic synthesis: It serves as a building block for the synthesis of more complex molecules.
Medicinal chemistry: The compound is used in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Bioconjugation: The sulfonyl fluoride group can react with nucleophilic sites on biomolecules, making it useful for labeling and modifying proteins and nucleic acids.
Mechanism of Action
The mechanism of action of 2-bromo-5-(trifluoromethyl)benzene-1-sulfonyl fluoride involves its reactivity with nucleophiles. The sulfonyl fluoride group is highly electrophilic, allowing it to form covalent bonds with nucleophilic sites on target molecules. This reactivity is exploited in various applications, including enzyme inhibition and bioconjugation .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride: Similar structure but with a sulfonyl chloride group instead of sulfonyl fluoride.
4-Bromo-3-(chlorosulfonyl)benzotrifluoride: Another brominated trifluoromethylbenzene derivative with a chlorosulfonyl group.
Uniqueness
2-Bromo-5-(trifluoromethyl)benzene-1-sulfonyl fluoride is unique due to the presence of the sulfonyl fluoride group, which imparts distinct reactivity compared to sulfonyl chlorides. This makes it particularly useful in applications requiring selective and stable modification of biomolecules.
Properties
CAS No. |
1793059-79-6 |
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Molecular Formula |
C7H3BrF4O2S |
Molecular Weight |
307.1 |
Purity |
95 |
Origin of Product |
United States |
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